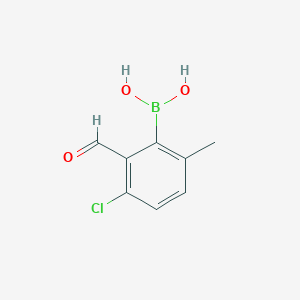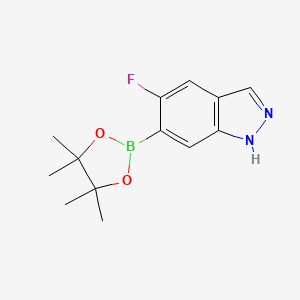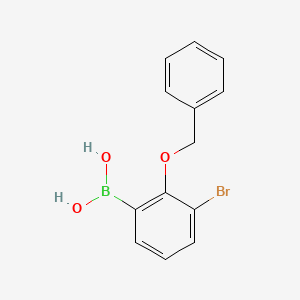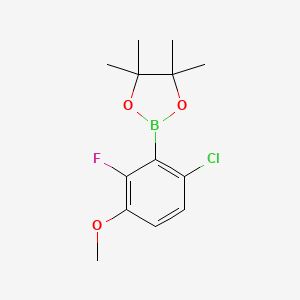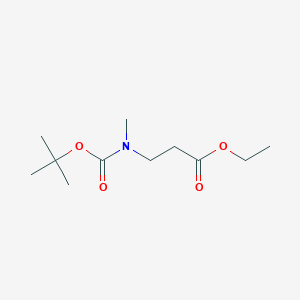
3,5-Dibromo-4-methylphenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dibromo-4-methylphenylboronic acid is a chemical compound with the molecular formula C7H7BBr2O2 and a molecular weight of 293.75 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for 3,5-Dibromo-4-methylphenylboronic acid is 1S/C7H7BBr2O2/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3,11-12H,1H3 .Chemical Reactions Analysis
Boronic acids, including 3,5-Dibromo-4-methylphenylboronic acid, are commonly used in Suzuki-Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which allows for the formation of carbon-carbon bonds . Another reaction involving boronic acids is the protodeboronation of pinacol boronic esters .Physical And Chemical Properties Analysis
3,5-Dibromo-4-methylphenylboronic acid is a solid substance that should be stored at temperatures between 2-8°C .Scientific Research Applications
Suzuki–Miyaura Coupling
The Suzuki–Miyaura coupling is a type of palladium-catalyzed cross-coupling reaction that uses boronic acids or esters as the nucleophilic partner . 3,5-Dibromo-4-methylphenylboronic acid can be used as a reagent in this reaction .
Protodeboronation
Protodeboronation is a process where the boron moiety is removed from a boronic ester. This process is not well developed, but 3,5-Dibromo-4-methylphenylboronic acid can be used in the protodeboronation of pinacol boronic esters .
Anti-Markovnikov Hydromethylation
This is a valuable transformation where 3,5-Dibromo-4-methylphenylboronic acid can be used in the formal anti-Markovnikov alkene hydromethylation .
4. Synthesis of δ-®-coniceine and Indolizidine 209B The protodeboronation of 3,5-Dibromo-4-methylphenylboronic acid was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Functional Group Transformations
The boron moiety in 3,5-Dibromo-4-methylphenylboronic acid can be converted into a broad range of functional groups. These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Borylation Approaches
To access the B-building blocks, various borylation approaches have been developed over the years. 3,5-Dibromo-4-methylphenylboronic acid can be used in these borylation approaches .
Mechanism of Action
Target of Action
The primary target of 3,5-Dibromo-4-methylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects various biochemical pathways, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . These transformations are part of the broader scope of boron chemistry .
Pharmacokinetics
It’s worth noting that organoboron compounds like this one are generally stable, readily prepared, and environmentally benign .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the SM coupling reaction . This reaction allows for the conjoining of chemically differentiated fragments . The compound also plays a role in the protodeboronation of alkyl boronic esters .
Action Environment
The action of 3,5-Dibromo-4-methylphenylboronic acid is influenced by environmental factors such as air and moisture stability . The compound is usually bench stable, easy to purify, and often commercially available . These features make it attractive for chemical transformations .
Safety and Hazards
This compound is classified under the GHS07 hazard class . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and in case of contact with eyes, rinsing cautiously with water for several minutes (P305+P351+P338) .
properties
IUPAC Name |
(3,5-dibromo-4-methylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBr2O2/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3,11-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NELJHZPSCFFMJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Br)C)Br)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBr2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-4-methylphenylboronic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









